molecular formula C10H8N2OS2 B400580 3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B400580
M. Wt: 236.3g/mol
InChI Key: ULZXZRKTTRIMFQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with a pyridine aldehyde. One common method includes the condensation of 3-methyl-2-thioxo-thiazolidin-4-one with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in inflammation, apoptosis, or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core with a pyridine ring and a thioxo group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2OS2

Molecular Weight

236.3g/mol

IUPAC Name

(5E)-3-methyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2OS2/c1-12-9(13)8(15-10(12)14)6-7-2-4-11-5-3-7/h2-6H,1H3/b8-6+

InChI Key

ULZXZRKTTRIMFQ-SOFGYWHQSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S

SMILES

CN1C(=O)C(=CC2=CC=NC=C2)SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=NC=C2)SC1=S

Origin of Product

United States

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